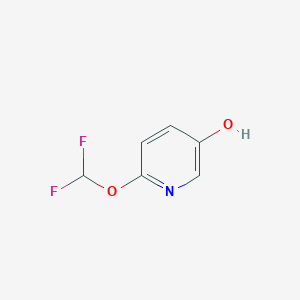

6-(Difluoromethoxy)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8)11-5-2-1-4(10)3-9-5/h1-3,6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOORMFONBHIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Difluoromethoxy)pyridin-3-ol: Strategic Fluorination in Medicinal Chemistry

Topic: 6-(Difluoromethoxy)pyridin-3-ol Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from simple metabolic blocking to the precise tuning of physicochemical properties.[1][2] 6-(Difluoromethoxy)pyridin-3-ol (CAS: 859539-04-1) represents a high-value scaffold that leverages the unique properties of the difluoromethoxy group (

Chemical Identity and Structural Profile[1]

The core structure consists of a pyridine ring substituted with a hydroxyl group at the C3 position and a difluoromethoxy group at the C6 position. This specific substitution pattern creates a push-pull electronic system that influences both the acidity of the phenol and the basicity of the pyridine nitrogen.

Table 1: Chemical Identifiers and Specifications

| Property | Detail |

| Chemical Name | 6-(Difluoromethoxy)pyridin-3-ol |

| CAS Number | 859539-04-1 |

| PubChem CID | 23145216 |

| Molecular Formula | |

| Molecular Weight | 161.11 g/mol |

| SMILES | C1=CC(=NC=C1O)OC(F)F |

| IUPAC Name | 6-(difluoromethoxy)pyridin-3-ol |

| Key Functional Groups | Phenolic Hydroxyl ( |

Physicochemical Properties & Mechanistic Insights[1]

The Lipophilic Hydrogen Bond Donor

The defining feature of 6-(difluoromethoxy)pyridin-3-ol is the

-

Acidity of the C-H Bond: The electronegativity of the geminal fluorines renders the terminal proton sufficiently acidic to act as a weak hydrogen bond donor. This allows the molecule to engage in interactions with protein backbone carbonyls or water networks, a property absent in

or -

Conformational Bias: The anomeric effect involving the oxygen lone pairs and the C-F antibonding orbitals (

) typically locks the

Electronic Effects and pKa Modulation

The

-

Effect on Pyridine Nitrogen: The electron-withdrawing nature reduces the electron density on the ring nitrogen, lowering its pKa compared to unsubstituted 3-hydroxypyridine. This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability.

-

Effect on Phenolic -OH: The substituent at C6 (para-like to C3 in terms of resonance, though meta in connectivity) exerts an electron-withdrawing effect, slightly lowering the pKa of the hydroxyl group (making it more acidic).

Table 2: Predicted Physicochemical Parameters

| Parameter | Value / Trend | Impact on Drug Design |

| LogP | ~1.2 - 1.5 | Increased lipophilicity vs. parent alcohol/methoxy, improving permeability. |

| H-Bond Donors | 2 (Phenol OH, | The |

| H-Bond Acceptors | 4 (N, O, F, F) | Fluorine atoms are weak acceptors; Nitrogen is the primary acceptor. |

| tPSA | ~42 Ų | Favorable for CNS penetration and oral bioavailability. |

Synthetic Pathways and Protocols

Synthesizing 6-(difluoromethoxy)pyridin-3-ol requires careful control of regioselectivity. The precursor, pyridine-2,5-diol (tautomeric with 5-hydroxy-2-pyridone), presents two nucleophilic oxygen sites and one nitrogen site. Direct difluoromethylation often leads to a mixture of O-alkylation and N-alkylation.

Recommended Synthetic Route: Protection-Alkylation-Deprotection

To ensure high regioselectivity for the O-difluoromethyl ether at position 6, a protection strategy is employed.

Step 1: Protection Selective benzylation of the C3-hydroxyl group of 6-hydroxypyridin-3-ol (5-hydroxy-2-pyridone) to yield 5-(benzyloxy)pyridin-2-ol .

Step 2: O-Difluoromethylation

Reaction of the pyridone intermediate with a difluorocarbene source. Sodium chlorodifluoroacetate (

Step 3: Deprotection

Catalytic hydrogenolysis (

Experimental Protocol (Representative)

-

Reagents: 5-(benzyloxy)pyridin-2-ol (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),

(3.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve 5-(benzyloxy)pyridin-2-ol and

in DMF under -

Heat to 90-100°C.

-

Add Sodium chlorodifluoroacetate portion-wise over 1 hour (to control carbene generation).

-

Monitor via LC-MS for conversion to the O-difluoromethyl ether (distinct from N-difluoromethyl byproduct).

-

Workup: Dilute with water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc gradient).

-

Deprotection: Dissolve intermediate in MeOH, add 10% Pd/C, stir under

balloon for 4 hours. Filter and concentrate.

-

Synthetic Workflow Diagram

Caption: Regioselective synthesis of 6-(difluoromethoxy)pyridin-3-ol via 5-benzyloxy intermediate to avoid N-alkylation.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 6-(difluoromethoxy)pyridin-3-ol scaffold serves as a robust bioisostere for:

-

6-Methoxypyridin-3-ol: The

group blocks metabolic -

Thiophenols/Phenols: It mimics the H-bond donor capacity of phenols but with reduced acidity and increased lipophilicity.

Hit-to-Lead Optimization

In drug design cycles, this scaffold is often introduced to:

-

Reduce Clearance: Block metabolic soft spots on aromatic rings.

-

Improve Permeability: The fluorine atoms lower the desolvation penalty compared to a free hydroxyl or methoxy group.

-

Target Specificity: The unique H-bond donor (

) can pick up specific interactions in the binding pocket that

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.

-

Specific Handling: The synthesis involves difluorocarbene precursors (chlorodifluoroacetate), which can generate gas and pressure at high temperatures. Reactions should be performed in well-ventilated fume hoods behind blast shields.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

-

PubChem. 6-(Difluoromethoxy)pyridin-3-ol (CID 23145216). National Library of Medicine. Available at: [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Ethers: A Review of Synthesis and Properties. Journal of Medicinal Chemistry.[3] (Contextual grounding on

properties). -

Accela ChemBio. Product Analysis: 6-(Difluoromethoxy)pyridin-3-ol (CAS 859539-04-1).[4] Available at: [Link][4]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols and Pyridones. Journal of the American Chemical Society.[2][5] (Methodology for regioselective synthesis).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. 15926-18-8,N-Isobutyrylglycine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. pubs.acs.org [pubs.acs.org]

Navigating Lipophilicity in Modern Drug Discovery: A Technical Guide to the LogP of 6-(Difluoromethoxy)pyridin-3-ol

Introduction: Lipophilicity as a Cornerstone of "Druggability"

In the intricate landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity.[1][4] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining and interpreting the LogP value of 6-(Difluoromethoxy)pyridin-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. As a fluorinated pyridine derivative, this molecule presents a compelling case study on the nuanced effects of fluorine substitution on molecular properties.[5][6][7][8][9]

This document will delve into the structural contributions to the lipophilicity of 6-(Difluoromethoxy)pyridin-3-ol, outline both experimental and computational methodologies for LogP determination, and discuss the profound implications of its lipophilicity on its journey to becoming a potential therapeutic agent.

Deconstructing the Molecule: Predicting the Lipophilicity of 6-(Difluoromethoxy)pyridin-3-ol

The lipophilicity of 6-(Difluoromethoxy)pyridin-3-ol is a composite of the contributions from its three key structural features: the pyridine core, the hydroxyl group, and the difluoromethoxy substituent.

-

Pyridine Core: The pyridine ring, a basic heterocyclic aromatic compound, is a common scaffold in medicinal chemistry.[10] Its inherent polarity, due to the nitrogen atom, generally results in a lower lipophilicity compared to its carbocyclic analogue, benzene.

-

Hydroxyl Group (-OH): The presence of a hydroxyl group introduces a significant hydrophilic character to the molecule. This group can act as both a hydrogen bond donor and acceptor, increasing the molecule's affinity for aqueous environments and thereby decreasing its LogP value.

-

Difluoromethoxy Group (-OCHF₂): The impact of the difluoromethoxy group on lipophilicity is more complex and context-dependent.[5][6][7] While fluorine is the most electronegative element and can increase polarity, the replacement of hydrogen with fluorine atoms also increases molecular volume and can shield the molecule from solvation by water. The difluoromethoxy group is often considered a "lipophilic hydrogen bond donor" and can exhibit conformational flexibility, leading to a dynamic polarity profile.[11][12] Its effect on LogP is a delicate balance between increased hydrophobic surface area and the introduction of polar C-F bonds.[5][6][7]

Given these competing factors, a simple prediction of the LogP for 6-(Difluoromethoxy)pyridin-3-ol is non-trivial. The interplay between the hydrophilic hydroxyl group and the nuanced character of the difluoromethoxy group necessitates rigorous experimental determination and sophisticated computational modeling.

Methodologies for LogP Determination: A Two-Pronged Approach

A comprehensive understanding of a molecule's LogP value is best achieved through a combination of experimental measurement and computational prediction.

Experimental Determination of LogP

The "gold standard" for LogP measurement is the shake-flask method , which directly determines the partitioning of a solute between n-octanol and water.[4][13][14]

Protocol: Shake-Flask Method for LogP Determination [13][14][15][16]

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium. The aqueous phase should be buffered to a relevant physiological pH, typically 7.4, to determine the distribution coefficient (LogD).[14]

-

Sample Preparation: Dissolve a precisely weighed amount of 6-(Difluoromethoxy)pyridin-3-ol in one of the phases.

-

Partitioning: Combine the two phases in a flask at a known volume ratio. The flask is then agitated (shaken) for a sufficient period to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[17]

-

Calculation: The LogP (or LogD at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Alternative Experimental Methods:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-throughput method where the retention time of a compound on a hydrophobic stationary phase is correlated with the known LogP values of a set of standard compounds.[18][19][20][21]

-

¹⁹F NMR Spectroscopy: For fluorinated compounds like 6-(Difluoromethoxy)pyridin-3-ol, ¹⁹F NMR offers a powerful and direct method for determining concentrations in both phases without the need for UV chromophores.[5][6][7][15][16]

Computational Prediction of LogP

In silico methods provide rapid and cost-effective estimations of LogP and are invaluable in the early stages of drug discovery for screening large libraries of virtual compounds.[22][23][24][25] These methods can be broadly categorized into two types:

-

Fragment-based methods: These approaches calculate LogP by summing the contributions of individual atoms or molecular fragments.[26][27]

-

Property-based methods: These methods use whole-molecule properties, such as molecular size, shape, and electronic descriptors, to predict LogP through quantitative structure-property relationship (QSPR) models.[22]

Several online platforms and software packages are available for LogP prediction.[26][28][29][30] However, it is crucial to recognize that the accuracy of these predictions can vary, and they are most reliable for compounds that are structurally similar to those in the training sets of the prediction models.[24][31][32]

| Prediction Tool | Methodology | Reported Accuracy |

| ALOGPS | Atom-based with associative neural networks | RMSE often below 0.5 log units for diverse datasets.[31] |

| Molinspiration | Group contribution method | Good correlation with experimental data for drug-like molecules.[27] |

| ACD/Labs LogP | Fragmental and property-based algorithms | Offers multiple algorithms and user-trainable models.[29] |

| SwissADME | Multiple predictive models including iLOGP and XLOGP3 | Provides a consensus LogP value from various methods.[33] |

Note: RMSE (Root Mean Square Error) is a common metric for the accuracy of predictive models.

The Interplay of Lipophilicity and ADME Properties

The LogP value of a drug candidate is not just a number; it is a critical indicator of its potential in vivo behavior.[1][2][3][34]

-

Absorption: For orally administered drugs, a moderate LogP is generally desirable. A compound that is too hydrophilic may not effectively cross the lipid bilayers of the intestinal epithelium, while a compound that is too lipophilic may have poor aqueous solubility and get trapped in the membrane.

-

Distribution: Lipophilicity influences how a drug distributes throughout the body. Highly lipophilic drugs tend to have higher volumes of distribution, accumulate in fatty tissues, and can cross the blood-brain barrier.

-

Metabolism: Increased lipophilicity is often associated with greater metabolism by cytochrome P450 enzymes, which can affect the drug's half-life.

-

Excretion: Hydrophilic compounds are more readily eliminated by the kidneys.

Conclusion and Future Directions

The lipophilicity of 6-(Difluoromethoxy)pyridin-3-ol, quantified by its LogP value, is a critical parameter that will profoundly influence its development as a potential drug candidate. While a definitive experimental value is not yet publicly available, this guide has outlined the theoretical considerations and practical methodologies necessary for its determination. The unique combination of a hydrophilic hydroxyl group and a difluoromethoxy substituent on a pyridine core makes this molecule an interesting case study in the fine-tuning of physicochemical properties. A balanced approach, leveraging both precise experimental measurements and insightful computational predictions, will be essential to fully characterize the lipophilicity of this compound and to rationally design future analogues with optimized ADME profiles for therapeutic success.

References

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. National Center for Biotechnology Information. [Link]

-

Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed. National Center for Biotechnology Information. [Link]

-

Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting. [Link]

-

Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC. National Center for Biotechnology Information. [Link]

-

Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

In silico calculations of LogP and LogS using free online platforms. YouTube. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. National Center for Biotechnology Information. [Link]

- US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents.

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents.

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

-

Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. National Center for Biotechnology Information. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. Virtual Computational Chemistry Laboratory. [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC. National Center for Biotechnology Information. [Link]

-

From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. YouTube. [Link]

-

(PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. ResearchGate. [Link]

-

Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. [Link]

-

Instant Cheminformatics Solutions - Chemicalize. Chemicalize. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

-

6-(Difluoromethoxy)pyridin-3-ol | C6H5F2NO2 | CID 23145216. PubChem. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

-

Determination of Log P for Compounds of Different Polarity Using ChemDraw and ShakeFlask Method. YouTube. [Link]

-

Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]

-

6-(difluoromethoxy)pyridin-3-amine (C6H6F2N2O). PubChemLite. [Link]

-

Pyridine - Wikipedia. Wikipedia. [Link]

Sources

- 1. vcclab.org [vcclab.org]

- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. youtube.com [youtube.com]

- 17. agilent.com [agilent.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. On-line Software [vcclab.org]

- 27. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 28. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 29. acdlabs.com [acdlabs.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. vcclab.org [vcclab.org]

- 32. chemaxon.com [chemaxon.com]

- 33. researchgate.net [researchgate.net]

- 34. youtube.com [youtube.com]

A Technical Guide to Hydrogen Bond Donor and Acceptor Stoichiometry in Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacokinetic profiles. Pyridine, a ubiquitous scaffold in pharmaceuticals, presents a unique case for fluorination. While the lone pair on the pyridine nitrogen is a canonical hydrogen bond acceptor (HBA), the act of fluorination introduces a profound and often counterintuitive modulation of the molecule's hydrogen bonding capabilities. This guide provides an in-depth technical analysis of how fluorine substitution alters the hydrogen bond donor (HBD) and acceptor counts of the pyridine ring. We will deconstruct the underlying electronic principles, provide quantitative data on basicity (pKa), introduce the concept of fluorine-activated C-H bonds as viable HBDs, and present a practical computational workflow for assessing these properties. This document is intended to serve as a foundational resource for medicinal chemists and computational scientists aiming to rationally design and optimize fluorinated pyridine-containing molecules.

Introduction: The Nuanced Role of Fluorine in Pyridine Scaffolds

Hydrogen bonds are the quintessential directional interactions governing molecular recognition at biological targets. The ability to accurately predict and tune a molecule's hydrogen bonding potential is, therefore, central to successful drug design. Lipinski's "Rule of Five" codifies this by setting informal limits on the number of HBDs (≤5) and HBAs (≤10) for orally bioavailable drugs.[1]

Pyridine is a privileged N-heterocycle in drug discovery, valued for its metabolic stability, solubility, and ability to engage in critical hydrogen bonding and π-stacking interactions. The nitrogen atom, with its sp² hybridized lone pair, is a potent HBA.[2] The introduction of fluorine, the most electronegative element, is a common strategy to fine-tune molecular properties such as metabolic stability, lipophilicity, and membrane permeability.[3][4] However, its effect on hydrogen bonding is not a simple additive property. The powerful electron-withdrawing nature of fluorine dramatically influences the electronic landscape of the pyridine ring, with two primary consequences explored in this guide:

-

Modulation of Nitrogen Basicity: Fluorination significantly reduces the basicity (and thus, the HBA strength) of the pyridine nitrogen.

-

Activation of C-H Donors: The inductive withdrawal of electron density acidifies the ring's C-H bonds, transforming them from conventionally "inactive" to potentially significant, albeit weak, hydrogen bond donors.[5]

Understanding this duality is critical for accurately assessing the hydrogen bonding profile of a fluorinated pyridine and for rationally designing interactions with a target receptor.

Deconstructing the Hydrogen Bond Acceptor (HBA) Capacity

The primary HBA site on a pyridine ring is the lone pair of electrons on the nitrogen atom.[6] The strength of this acceptor is directly related to its basicity, which is quantified by the pKa of its conjugate acid, the pyridinium ion. A higher pKa indicates a stronger base and, consequently, a stronger HBA.

The Inductive Effect of Fluorination

Fluorine exerts a powerful through-bond inductive effect (-I effect), withdrawing electron density from the aromatic ring.[4] This effect de-localizes through the sigma framework, reducing the electron density at the nitrogen atom. As a result, the lone pair is less available to accept a proton or participate in a hydrogen bond, leading to a significant decrease in basicity.

This effect is not uniform and is highly dependent on the position and number of fluorine substituents.

-

Positional Influence: Fluorine atoms at the ortho (2- or 6-) positions exert the strongest effect, due to their proximity to the nitrogen. Meta (3- or 5-) substitution has a moderate effect, while para (4-) substitution has the weakest (though still significant) influence.

-

Cumulative Effect: The addition of multiple fluorine atoms results in a cumulative, and roughly additive, decrease in basicity.

This trend is clearly illustrated by the experimental pKa values of various fluorinated pyridinium ions, summarized in Table 1.

| Compound | Structure | pKa of Conjugate Acid | HBA Count | HBA Strength |

| Pyridine | Pyridine Structure | 5.23[7] | 1 | Strong |

| 4-Fluoropyridine | 4-Fluoropyridine Structure | 4.15 (predicted)[8] | 1 | Moderate |

| 3-Fluoropyridine | 3-Fluoropyridine Structure | 2.97[9] | 1 | Moderate-Weak |

| 2-Fluoropyridine | 2-Fluoropyridine Structure | -0.44 | 1 | Very Weak |

| 3,5-Difluoropyridine | 3,5-Difluoropyridine Structure | 0.39 (predicted) | 1 | Very Weak |

| 2,6-Difluoropyridine | 2,6-Difluoropyridine Structure | -2.93 | 1 | Extremely Weak / Negligible |

Table 1: Experimental and Predicted pKa Values and Qualitative HBA Strength of Selected Fluorinated Pyridines. The pKa values refer to the corresponding pyridinium ion. Lower pKa values correlate with reduced basicity of the neutral pyridine and weaker HBA strength.

As evidenced by the data, while all listed compounds technically possess one hydrogen bond acceptor (the nitrogen), the quality and functional relevance of that acceptor change dramatically. For 2,6-difluoropyridine, the basicity is so diminished (pKa < 0) that its ability to act as a meaningful hydrogen bond acceptor in a physiological context (pH ~7.4) is practically negligible.

Senior Scientist Insight: In drug design, simply counting a nitrogen atom as "1 HBA" is an oversimplification for highly fluorinated pyridines. The pKa data strongly suggests a graded approach. For pyridines with a pKa below ~1-2, chemists should question whether the nitrogen can form a sufficiently strong hydrogen bond to contribute meaningfully to binding affinity. This has profound implications for scaffold hopping and bioisosteric replacement strategies.

Unmasking the Hydrogen Bond Donors (HBDs): Fluorine-Activated C-H Bonds

Conventionally, C-H bonds are not considered significant hydrogen bond donors. However, it is now understood that a C-H group can act as a weak HBD if the carbon is attached to strongly electron-withdrawing groups.[5] The intense inductive effect of fluorine substitution on a pyridine ring creates precisely this scenario.

By withdrawing electron density from the carbon atoms of the ring, fluorine increases the partial positive charge on the attached hydrogen atoms, making them more acidic and capable of engaging in weak hydrogen bonds with suitable acceptors (e.g., backbone carbonyls, carboxylates).

While direct experimental pKa values for individual C-H bonds on a pyridine ring are difficult to obtain, computational chemistry provides compelling evidence for this activation. Studies on the deprotonation enthalpies and bond dissociation energies (BDEs) of azines show that the acidity of C-H bonds is significantly influenced by the position of the ring nitrogen and other substituents.[10] The introduction of fluorine further polarizes these C-H bonds.

The number of potential C-H HBDs is simply the number of hydrogen atoms remaining on the ring.

-

Pyridine: 5 potential (but very weak) C-H HBDs.

-

Monofluoropyridine: 4 potential C-H HBDs.

-

Difluoropyridine: 3 potential C-H HBDs.

-

Pentafluoropyridine: 0 C-H HBDs.

Key Consideration: The C-H bonds most significantly activated are those in close proximity to fluorine atoms. For example, in 3-fluoropyridine, the C-H bonds at positions 2 and 4 will be more acidic and thus more competent HBDs than the C-H at position 6.

The following diagram illustrates the dual electronic consequences of fluorination on the pyridine ring.

Figure 1: Inductive effect of 2-fluorination.

Summary of HBD/HBA Counts

Based on the principles discussed, we can formulate a more nuanced set of rules for assigning hydrogen bond donor and acceptor counts to fluorinated pyridines.

| Compound | HBA Count | HBA Strength | HBD Count | Key Considerations |

| Pyridine | 1 | Strong (pKa 5.23) | 0 (5 very weak) | Standard pyridine HBA. C-H bonds are generally not considered donors. |

| 3-Fluoropyridine | 1 | Moderate (pKa 2.97) | 4 | HBA strength is reduced but still relevant. C-H at C2, C4 most activated. |

| 2-Fluoropyridine | 1 | Very Weak (pKa -0.44) | 4 | HBA is likely too weak for significant interactions. C-H bonds are activated. |

| 3,5-Difluoropyridine | 1 | Very Weak (pKa 0.39) | 3 | HBA is very weak. Strong activation of C-H at C2, C4, C6. |

| 2,6-Difluoropyridine | 0-1 | Negligible (pKa -2.93) | 3 | Functionally considered to have 0 HBAs. C-H bonds are strongly activated. |

Table 2: A Practical Guide to HBD and HBA Counts in Fluorinated Pyridines.

Experimental and Computational Protocols

Protocol 1: In Silico Analysis of Hydrogen Bonding Potential

A robust, self-validating method for assessing the H-bonding capacity of a novel fluorinated pyridine is through computational analysis. This workflow utilizes Density Functional Theory (DFT) to calculate the pKa and generate a Molecular Electrostatic Potential (ESP) map.

Workflow:

-

Molecule Preparation: Build the 3D structure of the fluorinated pyridine and its corresponding pyridinium ion (protonated at the nitrogen).

-

Geometry Optimization: Perform a geometry optimization for both structures using a suitable DFT method and basis set (e.g., B3LYP/6-31G*).

-

pKa Calculation: Calculate the Gibbs free energy of both the neutral and protonated forms. The pKa can be estimated using a thermodynamic cycle and a known reference compound. Many quantum chemistry packages have built-in protocols for this.[11]

-

ESP Map Generation: For the optimized neutral pyridine structure, calculate the ESP mapped onto an isosurface of electron density (e.g., 0.002 a.u.).

-

Analysis:

-

pKa: Compare the calculated pKa to the values in Table 1 to gauge the HBA strength.

-

ESP Map: Visualize the ESP map. The region around the nitrogen lone pair will show a negative potential (typically colored red), indicating its HBA nature. The magnitude of this negative potential (V_min) correlates with HBA strength. The regions around the ring C-H bonds will show a positive potential (typically colored blue). The magnitude of this positive potential indicates the strength of the C-H as an HBD.

-

Figure 2: Workflow for computational H-bond analysis.

An ESP map visually confirms the theory: the red (negative potential) region around the nitrogen shrinks and becomes less intense with increasing fluorination, while the blue (positive potential) regions around the C-H bonds become more intense.

Implications for Drug Design

The principles outlined in this guide have direct, actionable implications for drug development professionals:

-

Rational Modulation of Acidity/Basicity: Fluorination provides a predictable method for tuning the pKa of a pyridine nitrogen. This can be used to reduce unwanted basicity (improving cell permeability and reducing potential for hERG liability) while retaining the core scaffold.

-

Creating Novel H-Bonding Interactions: In cases where a traditional HBA is detrimental, substituting with a highly fluorinated pyridine (like 2,6-difluoropyridine) can effectively "turn off" the acceptor capacity. Simultaneously, this enhances the C-H donor potential, which can be exploited to form non-classical hydrogen bonds with a receptor, potentially increasing affinity and selectivity.

-

Improving Lipophilicity and Permeability: By reducing the HBA strength of the nitrogen, fluorination can decrease the polarity of the molecule, often leading to increased lipophilicity (logP/logD) and better membrane permeability, which is particularly valuable for CNS drug candidates.

-

Scaffold Hopping and Bioisosterism: When considering replacing a phenyl ring with a pyridine, the degree of fluorination must be carefully considered. A non-fluorinated pyridine is a poor bioisostere for benzene due to the strong HBA. A highly fluorinated pyridine, however, may be a much more suitable replacement, mimicking the electronics of a substituted benzene ring more closely while offering advantages in solubility and metabolic stability.

Conclusion

Fluorination of a pyridine ring is a powerful and nuanced strategy in drug design that extends beyond simple steric or metabolic blocking effects. It fundamentally re-engineers the molecule's hydrogen bonding capabilities. The strong inductive effect systematically weakens the primary hydrogen bond acceptor at the nitrogen, to the point of effective nullification in poly-fluorinated systems. Concurrently, this same electronic perturbation activates the ring C-H bonds, transforming them into viable, weak hydrogen bond donors. A simple binary counting of HBDs and HBAs is insufficient for these scaffolds. Researchers must adopt a more sophisticated, quantitative approach, leveraging pKa data and computational tools like ESP maps to accurately predict and rationally design the molecular interactions of fluorinated pyridines. By embracing this complexity, medicinal chemists can more effectively harness the full potential of fluorine to create safer and more efficacious medicines.

References

-

Wren, S. W., et al. (2012). C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines. Journal of the American Chemical Society, 134(15), 6584-95. [Link]

-

Diercks, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-60. [Link]

-

Meot-Ner (Mautner), M. (2005). The Ionic Hydrogen Bond. Chemical Reviews, 105(1), 213-284. [Link]

-

Liu, T., et al. (2024). Determination of pKa Values of C-H Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2-Substituted Anchor Compound. ChemSusChem. [Link]

-

Liptak, M. D., & Shields, G. C. (2001). A comparison of the performance of the G2, G2(MP2), and G2(MP2,SVP) theoretical procedures. Journal of the American Chemical Society. [Link]

-

PubChem. 2-Fluoropyridine. [Link]

-

PubChem. 2,6-Difluoropyridine. [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. [Link]

-

Grabowski, S. J. (Ed.). (2011). Hydrogen Bonding—New Insights. Springer. [Link]

-

Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

PubChem. 3,5-Difluoropyridine. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]

-

Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(29), 4475–4489. [Link]

-

PubChem. 4-Fluoropyridine. [Link]

-

PubChem. 3-Fluoropyridine. [Link]

-

Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. [Link]

Sources

- 1. Determination of pKa Values of C-H Bonds in Polar Fluorinated Arenes Referred to a New CF3SO2-Substituted Anchor Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-covalent interactions (NCIs) in π-conjugated functional materials: advances and perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Noncovalent interaction with a spirobipyridine ligand enables efficient iridium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

6-(Difluoromethoxy)pyridin-3-ol safety data sheet SDS

The following technical guide is structured as an advanced "Whitepaper SDS," synthesizing standard safety compliance with medicinal chemistry strategy. It is designed for researchers who need to understand not just how to handle the compound, but why it behaves the way it does.

Beyond Compliance: Strategic Utility, Safety, and Handling Protocols

Part 1: Strategic Utility & Chemical Identity

The Medicinal Chemistry Context

6-(Difluoromethoxy)pyridin-3-ol is not merely a reagent; it is a high-value scaffold for "Scaffold Hopping" and "Bioisosteric Replacement." In modern drug discovery, the difluoromethoxy group (-OCF₂H) is prized for its ability to act as a lipophilic hydrogen bond donor .[1][2][3]

-

Metabolic Stability: Unlike a standard methoxy group (-OCH₃), the -OCF₂H moiety blocks oxidative O-demethylation (a common metabolic soft spot), significantly extending the half-life (

) of the parent drug.[2] -

Lipophilicity Modulation: It increases lipophilicity (LogP) relative to a hydroxyl group but remains more polar than a trifluoromethoxy (-OCF₃) group, allowing for fine-tuning of membrane permeability.[4]

-

Acidity Modulation: The electron-withdrawing nature of the pyridine ring and the fluorine atoms influences the pKa of the hydroxyl group at position 3, making it a unique handle for further functionalization (e.g., etherification or cross-coupling).

Chemical Identification

| Property | Data |

| Chemical Name | 6-(Difluoromethoxy)pyridin-3-ol |

| Synonyms | 2-(Difluoromethoxy)-5-hydroxypyridine; 5-Hydroxy-2-(difluoromethoxy)pyridine |

| CAS Number | Isomer Specific - Consult Supplier (Analogous to 205753-15-3 series) |

| PubChem CID | 23145216 |

| Molecular Formula | C₆H₅F₂NO₂ |

| Molecular Weight | 161.11 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Predicted pKa | ~8.5 (Phenolic OH) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[5] |

Part 2: Critical Safety Profile (GHS Classification)

Note: As a specialized intermediate, specific toxicological data (LD50) may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous fluorinated pyridines.

Hazard Statements (GHS-US/EU)

Signal Word: WARNING

| Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed.[6][7] | Pyridine derivatives often disrupt neurological or hepatic function upon ingestion. |

| H315 | Causes skin irritation.[7] | The phenolic hydroxyl and basic nitrogen can disrupt the dermal barrier. |

| H319 | Causes serious eye irritation.[7] | High polarity and acidity/basicity contrast cause immediate mucosal inflammation. |

| H335 | May cause respiratory irritation.[5][7][8] | Dust inhalation triggers mucosal irritation in the upper respiratory tract. |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[7] Continue rinsing.[7][8]

Structural Hazard Logic

The following diagram illustrates the relationship between the chemical structure and the associated safety/stability risks.

Figure 1: Structural dissection of safety hazards. The difluoromethoxy group is generally stable but requires caution against strong acids which could theoretically liberate HF.

Part 3: Handling & Experimental Protocols

Self-Validating Storage Protocol

To ensure scientific integrity, the compound must be stored under conditions that prevent degradation.

-

Atmosphere: Store under inert atmosphere (Argon or Nitrogen). The difluoromethoxy group is relatively stable, but the phenolic OH is oxidation-prone.

-

Temperature: 2–8°C (Refrigerated).

-

Validation Check: Before use, inspect for color change. Pure compound is off-white. Darkening to brown indicates oxidation (quinone formation).

Reaction Setup: O-Functionalization

Scenario: Using the C-3 Hydroxyl group for ether synthesis.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-(Difluoromethoxy)pyridin-3-ol in anhydrous DMF or ACN.

-

Base Selection (Causality): Use a mild base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) .

-

Why? Strong bases (NaH) are unnecessary due to the acidity of the phenol and might risk attacking the pyridine ring or the -OCF₂H group.

-

-

Electrophile Addition: Add the alkyl halide dropwise.

-

Monitoring (Self-Validation): Monitor via TLC or LC-MS.

-

Success Marker: Disappearance of the starting material peak (M+H = 162) and appearance of the product mass.

-

19F NMR Check: The -OCF₂H group typically appears as a doublet (approx -80 to -85 ppm) in 19F NMR. If this signal disappears or shifts drastically, the difluoromethyl group has degraded.

-

Waste Disposal Workflow

Do not treat this as standard organic waste due to the fluorine content.

Figure 2: Waste disposal decision tree ensuring environmental compliance and safety.

Part 4: Emergency Response (Fire & Exposure)

Fire Fighting Measures

-

Specific Hazard: Thermal decomposition can release Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx).

-

Extinguishing Media: Alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Do not use a solid water stream , as it may scatter the material.

-

PPE: Firefighters must wear full protective gear including self-contained breathing apparatus (SCBA) due to the potential for HF generation.

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.

-

Skin Contact: Wash off immediately with soap and plenty of water.[5] Note: While not a pure HF source, if significant hydrolysis is suspected (e.g., contact with strong acids), treat with Calcium Gluconate gel as a precaution.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7] Consult an ophthalmologist.

Part 5: References

-

BenchChem. (2025).[1][7] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23145216, 6-(Difluoromethoxy)pyridin-3-ol. Retrieved from

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Retrieved from

-

Sigma-Aldrich. (2024).[7] Safety Data Sheet for 2-(Difluoromethyl)pyridine (Analogous Hazard Profile). Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Methodological & Application

synthesis of 6-(Difluoromethoxy)pyridin-3-ol from 2-hydroxy-5-nitropyridine

Abstract

This guide details the synthesis of 6-(difluoromethoxy)pyridin-3-ol starting from 2-hydroxy-5-nitropyridine . The protocol addresses the specific challenges of regioselective O-alkylation of pyridones and the chemoselective conversion of an aromatic amine to a phenol in the presence of an acid-sensitive difluoromethoxy group. A modified Sandmeyer-type hydroxylation using copper(I) oxide is recommended over classical acidic hydrolysis to maximize yield and functional group integrity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is divided into three critical stages. The primary challenge is ensuring the difluoromethoxy (

Strategic Pathway

-

Regioselective Difluoromethylation: Converting the pyridone tautomer to the O-alkylated difluoromethyl ether.

-

Nitro Reduction: Chemoselective reduction of the nitro group to an amine.

-

Copper-Mediated Hydroxylation: Converting the amine to a phenol under mild, neutral conditions to preserve the

moiety.

Figure 1: Three-step synthetic route designed to avoid harsh acidic hydrolysis.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-(Difluoromethoxy)-5-nitropyridine

Objective: Introduce the difluoromethyl group at the oxygen position (O-alkylation) while minimizing N-alkylation.

Rationale: Direct use of chlorodifluoromethane gas (Freon-22) is effective but operationally cumbersome and regulated. Sodium chlorodifluoroacetate is a solid, easy-to-handle reagent that generates difluorocarbene in situ at elevated temperatures.

Reagents:

-

2-Hydroxy-5-nitropyridine (1.0 eq)

-

Sodium chlorodifluoroacetate (2.5 eq)

-

Potassium carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide), anhydrous

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-hydroxy-5-nitropyridine (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add

(19.7 g, 142.8 mmol) and stir at room temperature for 15 minutes to deprotonate the substrate. -

Reagent Addition: Add sodium chlorodifluoroacetate (27.2 g, 178.5 mmol).

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

) for 4–6 hours. Note: Vigorous evolution of -

Workup: Cool the mixture to room temperature and pour into ice-water (500 mL). Extract with Ethyl Acetate (

). -

Purification: Wash the combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient). The O-alkylated product (less polar) typically elutes before the N-alkylated byproduct.

Key QC Parameter:

-

NMR: Look for the characteristic triplet of the

Step 2: Reduction to 6-(Difluoromethoxy)pyridin-3-amine

Objective: Reduce the nitro group to an aniline derivative without defluorinating the side chain.

Rationale: Catalytic hydrogenation is the cleanest method. The difluoromethoxy group is stable to standard Pd/C hydrogenation conditions.

Reagents:

-

2-(Difluoromethoxy)-5-nitropyridine (from Step 1)

-

10% Pd/C (5 wt% loading)

-

Methanol (solvent)

-

Hydrogen gas (balloon pressure)

Protocol:

-

Setup: Dissolve the nitro compound (5.0 g) in Methanol (50 mL) in a hydrogenation flask.

-

Catalyst: Carefully add 10% Pd/C (250 mg) under a nitrogen stream (pyrophoric hazard).

-

Reduction: Purge the vessel with

and stir under a hydrogen balloon at room temperature for 4–12 hours. Monitor by TLC or LC-MS until the starting material is consumed. -

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate to yield the amine as a light yellow solid or oil. This material is usually pure enough for the next step.

Step 3: Copper-Mediated Hydroxylation (Cohen Method)

Objective: Convert the amine to a hydroxyl group.

Critical Constraint: Avoid boiling sulfuric acid (classic Sandmeyer) to prevent hydrolysis of the

Rationale: The Cohen method uses a high concentration of Copper(II) nitrate and a catalytic amount of Copper(I) oxide to convert diazonium salts to phenols via an aryl radical intermediate. This proceeds at room temperature or mild heating in neutral/slightly acidic aqueous media, preserving acid-sensitive groups.

Reagents:

-

6-(Difluoromethoxy)pyridin-3-amine (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Sulfuric Acid (2M, aqueous) – for diazotization only

-

Copper(II) Nitrate trihydrate (

, 100 eq – excess is critical for yield) -

Copper(I) Oxide (

, 0.05 eq)

Protocol:

-

Diazotization:

-

Dissolve the amine (1.0 g, 6.25 mmol) in 2M

(15 mL) and cool to 0°C. -

Add a solution of

(517 mg, 7.5 mmol) in water (2 mL) dropwise, keeping the internal temperature

-

-

Hydroxylation Solution Preparation:

-

In a separate large beaker, dissolve

(approx. 150 g – high concentration drives the equilibrium) in water (150 mL) at room temperature. -

Add

(45 mg) to this solution. Stir vigorously.

-

-

Reaction:

-

Add the cold diazonium solution (from step 1) rapidly into the vigorously stirred Copper nitrate solution.

-

Observation: Nitrogen gas will evolve immediately. Stir for 15–30 minutes at room temperature.

-

-

Extraction:

-

Extract the aqueous mixture with Ethyl Acetate (

). -

Note: The aqueous phase will be blue (copper salts).

-

-

Purification:

-

Wash organic layers with water and brine. Dry over

. -

Concentrate and purify via flash chromatography (DCM/MeOH or Hexanes/EtOAc).

-

Figure 2: Simplified mechanism of Copper-mediated hydroxylation (Cohen type).

Part 3: Analytical Data Summary

| Compound | Key | Mass Spectrometry (ESI) |

| 2-(Difluoromethoxy)-5-nitropyridine | ||

| 6-(Difluoromethoxy)pyridin-3-amine | ||

| 6-(Difluoromethoxy)pyridin-3-ol |

References

-

Difluoromethylation of 2-Pyridones: Petko, K. I., & Filatov, A. A. (2020). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry.

-

Cohen Hydroxylation (Mild Phenol Synthesis): Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(12), 2053–2058.[1]

-

Difluoromethoxy Group Properties & Stability: Zafrani, Y., et al. (2017). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Precision O-Difluoromethylation of Hydroxypyridines: Controlling Tautomeric Selectivity

Topic: Protocol for O-Difluoromethylation of Hydroxypyridines Content Type: Detailed Application Note & Protocol

Executive Summary

The difluoromethoxy group (–OCF₂H) is a critical bioisostere in medicinal chemistry, acting as a lipophilic hydrogen bond donor that modulates metabolic stability and membrane permeability. However, introducing this motif into hydroxypyridines (2-pyridones) presents a formidable synthetic challenge due to ambident nucleophilicity .

Hydroxypyridines exist in a tautomeric equilibrium between the lactam (2-pyridone, NH-form) and lactim (2-hydroxypyridine, OH-form). Under standard alkylation conditions, the nitrogen atom is often the preferred nucleophile, leading to undesired N-difluoromethylation.

This guide details two distinct protocols to achieve high O-selectivity :

-

Method A (The Kinetic Switch): A modern, highly chemoselective approach using TMS-CF₂Br under mild, biphasic conditions. This method is ideal for late-stage functionalization and complex substrates.

-

Method B (The Industrial Standard): A scalable, cost-effective protocol using Chlorodifluoromethane (ClCF₂H) gas, optimized for gram-to-kilogram synthesis.

Mechanistic Insight & Selectivity Logic

To control the reaction, one must understand the interplay between the difluorocarbene (:CF₂) intermediate and the substrate's tautomeric state.

The Tautomer Trap

-

Thermodynamic Preference: The 2-pyridone (amide-like) tautomer is generally more stable and retains aromaticity in the N-alkylated product. Strong bases (e.g., KOtBu) fully deprotonate the substrate, forming a hard anion that often attacks the carbene at the nitrogen (or attacks the protonated carbene species).

-

The O-Selective Pathway: O-alkylation is favored by weak bases and biphasic conditions . In this regime, the reaction likely proceeds via the neutral or H-bonded lactim tautomer attacking the electrophilic singlet carbene (:CF₂), forming an oxonium ylide intermediate which is rapidly protonated.

Mechanism Diagram

The following diagram illustrates the bifurcation between N- and O-alkylation pathways mediated by base strength and carbene capture.

Figure 1: Mechanistic bifurcation in the difluoromethylation of hydroxypyridines. Strong bases drive N-alkylation via the anion, while weak bases allow the neutral oxygen nucleophile to intercept the carbene.

Reagent Selection Guide

| Reagent | Role | Selectivity (O vs N) | Pros | Cons |

| TMS-CF₂Br | Carbene Source | High O-Selectivity (with NaHCO₃) | Mild, liquid reagent, high functional group tolerance. | More expensive than Freon-22. |

| ClCF₂H (Gas) | Carbene Source | Variable (Conditions dependent) | Extremely cheap, industrial standard. | Requires autoclave/gas handling; lower selectivity control. |

| ClCF₂CO₂Na | Carbene Source | Low/Variable | Solid, easy to handle. | Requires high temp (>90°C) which often degrades selectivity. |

| NaHCO₃ | Base | Promotes O-Alkylation | Mild, buffers reaction, suppresses N-anion formation. | Slow reaction rate requires phase transfer conditions. |

| KOtBu | Base | Promotes N-Alkylation | Fast reaction. | Destroys O-selectivity; leads to N-products. |

Experimental Protocols

Protocol A: High-Selectivity O-Difluoromethylation (TMS-CF₂Br)

Target Audience: Medicinal Chemists requiring high purity and selectivity on complex scaffolds. Primary Reference: Adapted from Org. Lett. 2021, 23, 16, 6494–6498.[1]

Materials

-

Substrate: 2-Hydroxypyridine derivative (1.0 equiv)

-

Reagent: (Bromodifluoromethyl)trimethylsilane (TMS-CF₂Br ) (1.5 – 2.0 equiv)

-

Base: Sodium Bicarbonate (NaHCO₃ ) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

-

Additives: None required, but vigorous stirring is critical.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the hydroxypyridine substrate (1.0 mmol) in DCM (5 mL).

-

Biphasic Mixture: Add distilled water (5 mL) followed by solid NaHCO₃ (2.0 mmol, 168 mg). The solids may not fully dissolve immediately.

-

Reagent Addition: Add TMS-CF₂Br (1.5 mmol, 305 mg) in one portion.

-

Reaction: Seal the flask (septum or glass stopper) and stir vigorously at room temperature (20–25 °C).

-

Note: Vigorous stirring is essential to generate the effective interfacial concentration of the carbene precursor.

-

-

Monitoring: Monitor by TLC or LCMS. Reaction times typically range from 4 to 12 hours.

-

Checkpoint: If conversion is incomplete after 12h, add an additional 0.5 equiv of TMS-CF₂Br and NaHCO₃.

-

-

Workup: Dilute with DCM (10 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

-

Selectivity Check: Expect >10:1 O:N selectivity for most substrates.

-

Protocol B: Scale-Up O-Difluoromethylation (ClCF₂H Gas)

Target Audience: Process Chemists or those needing multi-gram quantities. Primary Reference: Adapted from BenchChem Application Notes and J. Org. Pharm. Chem. 2024.[1][2][3][4]

Materials

-

Substrate: 2-Hydroxypyridine derivative.[5]

-

Reagent: Chlorodifluoromethane (ClCF₂H , Freon-22) gas.[1][2][4]

-

Base: Potassium Carbonate (K₂CO₃ ) (anhydrous).

-

Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).

Step-by-Step Methodology

-

Safety Prep: This reaction generates pressure. Use a rated stainless steel autoclave or a heavy-walled glass pressure vessel with a safety shield.

-

Loading: Charge the vessel with the substrate (10 mmol), K₂CO₃ (20 mmol), and DMF (20 mL).

-

Gas Addition:

-

Cool the vessel to -78 °C (dry ice/acetone bath).

-

Condense ClCF₂H gas into the vessel. (Approx 20-30 mmol; usually measured by weight gain or pressure limit).

-

Alternative: If using a bubbling setup at RT (less efficient), bubble gas continuously, but a closed system is preferred for stoichiometry.

-

-

Reaction: Seal the vessel and heat to 70–90 °C for 12–24 hours.

-

Critical Parameter: Do not exceed 100 °C. Higher temperatures significantly increase N-alkylation rates.

-

-

Workup: Cool to room temperature and carefully vent excess gas into a fume hood. Pour the mixture into water (100 mL) and extract with Ethyl Acetate or Ether.

-

Purification: Wash organics with brine to remove DMF. Dry and concentrate.

Workflow Diagram (Protocol A & B Comparison)

Figure 2: Operational workflow comparison between the mild TMS-CF2Br method and the industrial ClCF2H method.

Troubleshooting & Optimization

Controlling the N:O[4] Ratio

The choice of base is the single most critical factor. The table below summarizes the effect of base strength on regioselectivity (Data adapted from Org. Lett. 2021).[1][6]

| Base | Solvent | Mechanism Dominance | Major Product |

| NaHCO₃ | DCM/H₂O | Carbene / Neutral Attack | O-Difluoromethyl (Target) |

| K₂CO₃ | DMF | Mixed | Mixed (O favored at <80°C) |

| KOtBu | THF/DMF | Anionic Attack | N-Difluoromethyl |

| NaH | DMF | Anionic Attack | N-Difluoromethyl |

Common Issues

-

Low Conversion:

-

Cause: Rapid hydrolysis of the carbene source before it reacts with the substrate.

-

Fix: Add reagents portion-wise. Ensure stirring is extremely vigorous for biphasic Protocol A.

-

-

High N-Alkylation:

-

Cause: Reaction temperature too high or base too strong.

-

Fix: Switch to Protocol A (NaHCO₃). If using Protocol B, lower temperature to 60-70 °C and extend time.

-

-

Substrate Solubility:

-

If the substrate is insoluble in DCM (Protocol A), add a small amount of surfactant (e.g., TBAB) or switch the organic solvent to Chloroform.

-

References

-

Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., & Barrett, C. Organic Letters, 2021, 23(16), 6494–6498.[1][7] [Link][1]

-

O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Petko, K. I., & Filatov, A. A. Journal of Organic and Pharmaceutical Chemistry, 2024, 22(2), 53–58.[2][4] [Link]

-

S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. He, Z., Zhang, X., Fan, M., & Lin, Y. Organic Letters, 2013, 15(19), 5036–5039. [Link]

Sources

- 1. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

6-(Difluoromethoxy)pyridin-3-ol as a bioisostere for methoxypyridine

Application Note: 6-(Difluoromethoxy)pyridin-3-ol in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 6-(difluoromethoxy)pyridin-3-ol as a high-value bioisostere for methoxypyridine and phenol moieties in drug discovery. While the methoxy group (

The difluoromethoxy group (

Rationale & Design Strategy

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the methoxy group, which functions solely as a hydrogen bond acceptor, the

-

Methoxy (

): H-bond Acceptor only. Lipophilic.[1][2][3][4][5] Metabolic liability.[2][4][6] -

Difluoromethoxy (

): H-bond Donor & Acceptor.[1] Lipophilic.[1][2][3][4][5] Metabolically robust.[2][3]

Metabolic Blocking

The primary driver for this substitution is the mitigation of metabolic clearance. The

Figure 1: Mechanism of metabolic stabilization. The difluoromethoxy group effectively blocks the oxidative O-dealkylation pathway common to methoxy ethers.

Physicochemical Profiling

The following data compares the 6-methoxy and 6-difluoromethoxy pyridine scaffolds.

Table 1: Comparative Physicochemical Properties

| Property | 2-Methoxypyridine | 2-(Difluoromethoxy)pyridine | Impact on Drug Design |

| LogP (Lipophilicity) | 1.34 | 1.85 | Improved membrane permeability; slight increase in lipophilicity. |

| H-Bond Acidity (A) | 0.00 | ~0.14 | Ability to engage new H-bond interactions in the binding pocket. |

| Hammett | -0.27 (Donor) | +0.18 (Withdrawal) | Reduces basicity of the pyridine Nitrogen; decreases HERG liability risks. |

| Rotatable Bonds | 1 | 1 | Similar entropic penalty, but |

| Metabolic Stability | Low (O-demethylation) | High | Extends |

Data derived from matched molecular pair analysis (MMPA) and Hansch parameter databases.

Synthetic Protocol: Preparation of 6-(Difluoromethoxy)pyridin-3-ol

Objective: Selective O-difluoromethylation of the 2-pyridone tautomer followed by deprotection to yield the target scaffold.

Retrosynthetic Logic: Direct difluoromethylation of 2,5-dihydroxypyridine is challenging due to competing N-alkylation and regioselectivity issues. A protection-deprotection strategy using a benzyl ether at the C3 position is recommended for high purity.

Figure 2: Validated synthetic route avoiding N-alkylation byproducts.

Detailed Methodology

Step 1: O-Difluoromethylation

-

Reagents: 5-(benzyloxy)pyridin-2(1H)-one (1.0 eq), Sodium chlorodifluoroacetate (

, 2.5 eq), Potassium carbonate ( -

Solvent: DMF:Water (9:1 ratio). Note: The presence of water is critical to facilitate the proton transfer and decarboxylation mechanism.

-

Procedure:

-

Dissolve the starting pyridone and

in the solvent mixture. -

Heat the mixture to 100°C.

-

Add Sodium chlorodifluoroacetate portion-wise over 1 hour (caution: gas evolution of

). -

Stir at 100°C for an additional 4 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with water (3x) and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) to separate the O-alkylated product (major) from any N-alkylated byproduct (minor).

-

Step 2: Benzyl Deprotection

-

Reagents: Intermediate from Step 1, 10% Pd/C (10 wt% loading).

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the intermediate in MeOH.[7]

-

Add the catalyst carefully under Argon.

-

Purge with Hydrogen gas (

) via balloon (1 atm). -

Stir vigorously at Room Temperature for 2–4 hours.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

-

Result: 6-(difluoromethoxy)pyridin-3-ol is obtained as a white to off-white solid.

-

Application in Lead Optimization

Once synthesized, the 6-(difluoromethoxy)pyridin-3-ol serves as a versatile building block. The C3-hydroxyl group acts as the handle for coupling to the core pharmacophore.

Protocol: Ullmann-Type Coupling to Aryl Halides

To attach this bioisostere to a drug core (e.g., an aryl bromide):

-

System:

(10 mol%), Picolinic acid (20 mol%), -

Solvent: DMSO, 90°C.

-

Mechanism: The 3-OH group acts as the nucleophile. The 6-

group remains stable under these basic copper-catalyzed conditions.

In Vitro Validation: Microsomal Stability Assay

To confirm the bioisosteric advantage, a comparative intrinsic clearance (

Assay Conditions:

-

Test Compounds: Methoxypyridine analog vs. Difluoromethoxy analog.

-

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 45 min.

Data Analysis:

Calculate the slope of

Success Criteria: The difluoromethoxy analog is considered a successful bioisostere if:

- is reduced by >50% compared to the methoxy analog.

-

Potency (

) is maintained within a 3-fold range.

References

-

Zafrani, Y., et al. (2017). The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Practical Tool for Medicinal Chemists.[1][3] Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Erickson, J. A., et al. (2010). Physicochemical Properties of the Difluoromethoxy Group.[1][3][8][9][10][11][12][13] Journal of Organic Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science. Link

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 6. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. chemrxiv.org [chemrxiv.org]

- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of a Key Pyrimidine-Pyridine Ether Intermediate using 6-(Difluoromethoxy)pyridin-3-ol

Abstract

This application note provides a comprehensive guide to the synthesis of a key pharmaceutical intermediate, 2-((6-(difluoromethoxy)pyridin-3-yl)oxy)-5-fluoropyrimidine, utilizing 6-(Difluoromethoxy)pyridin-3-ol as a critical starting material. The difluoromethoxy functional group is of significant interest in modern drug discovery due to its ability to modulate the physicochemical properties of lead compounds, such as lipophilicity and metabolic stability. The described protocol details a robust and scalable Williamson ether synthesis, a cornerstone reaction in medicinal chemistry for the formation of aryl ethers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors.

Introduction: The Strategic Importance of the Difluoromethoxypyridine Scaffold

The introduction of fluorine-containing moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group (-OCHF₂) is particularly valuable as it can act as a lipophilic hydrogen bond donor, improve metabolic stability by blocking potential sites of oxidation, and favorably modulate pKa. The pyridine ring, a common scaffold in a vast array of pharmaceuticals, provides a versatile platform for structural modification. Consequently, 6-(Difluoromethoxy)pyridin-3-ol has emerged as a valuable building block for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electronically modified pyridine ring, allows for diverse synthetic elaborations. This application note focuses on the strategic utilization of the hydroxyl group in a nucleophilic aromatic substitution reaction to forge a crucial ether linkage with an activated pyrimidine ring system, a common motif in many kinase inhibitors.

Mechanistic Rationale: The Williamson Ether Synthesis

The core transformation detailed in this application note is a Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl group of 6-(Difluoromethoxy)pyridin-3-ol by a suitable base to form a more nucleophilic pyridinolate anion. This anion then acts as a nucleophile, attacking an electron-deficient carbon atom on an electrophilic partner, in this case, a halopyrimidine, leading to the displacement of the halide leaving group and the formation of the desired diaryl ether. The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions. A strong, non-nucleophilic base is preferred to avoid competition with the pyridinolate. Aprotic polar solvents are typically employed to solubilize the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) mechanism.

Experimental Section: Synthesis of 2-((6-(difluoromethoxy)pyridin-3-yl)oxy)-5-fluoropyrimidine

This protocol describes the synthesis of a key intermediate used in the development of various therapeutic agents.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 6-(Difluoromethoxy)pyridin-3-ol | ≥98% | Commercially Available |

| 2-Chloro-5-fluoropyrimidine | ≥98% | Commercially Available |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |

| Brine (Saturated aqueous NaCl solution) | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |

| Round-bottom flask | Standard laboratory glassware | |

| Magnetic stirrer and stir bar | Standard laboratory equipment | |

| Nitrogen inlet/outlet | Standard laboratory equipment | |

| Ice-water bath | Standard laboratory equipment | |

| Rotary evaporator | Standard laboratory equipment | |

| Thin-layer chromatography (TLC) plates, silica gel 60 F₂₅₄ | Commercially Available | |

| Column chromatography supplies (silica gel) | Commercially Available |

Step-by-Step Protocol

-